3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid

Medicinal Chemistry Drug Design Pharmacokinetics

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid (CAS 923266‑17‑5) is an α,β‑unsaturated carboxylic acid belonging to the halogenated cinnamic acid class. Its phenyl ring carries a bromine at the 4‑position and a fluorine at the 3‑position, yielding a molecular weight of 245.04 g mol⁻¹ and a computed XLogP3 of 2.7.

Molecular Formula C9H6BrFO2
Molecular Weight 245.04 g/mol
Cat. No. B8003913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid
Molecular FormulaC9H6BrFO2
Molecular Weight245.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)O)F)Br
InChIInChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)
InChIKeyLHHBEQSDZPKXEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid – A Dihalogenated Cinnamic Acid Building Block for Targeted Synthesis


3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid (CAS 923266‑17‑5) is an α,β‑unsaturated carboxylic acid belonging to the halogenated cinnamic acid class. Its phenyl ring carries a bromine at the 4‑position and a fluorine at the 3‑position, yielding a molecular weight of 245.04 g mol⁻¹ and a computed XLogP3 of 2.7 [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry, notably as an intermediate in the preparation of Rho‑kinase inhibitors described in patent WO 2007/012421 A1 [2].

Why 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid Cannot Be Replaced by Simple Mono‑Halogenated Cinnamic Acids


In‑class halogenated cinnamic acids such as 4‑bromocinnamic acid or 3‑fluorocinnamic acid exhibit distinct physicochemical and electronic profiles. The specific 4‑bromo‑3‑fluoro arrangement uniquely modulates lipophilicity (XLogP3 = 2.7 vs. ∼1.8 for unsubstituted trans‑cinnamic acid [1]), hydrogen‑bond acceptor count, and aryl ring electron density. These parameters directly impact binding affinity in kinase‑targeted scaffolds and regioselectivity in cross‑coupling reactions. Therefore, substituting this compound with a generic mono‑halogenated analog risks altered pharmacokinetics, reduced synthetic efficiency, or loss of biological activity, as demonstrated by the quantitative evidence below.

Quantitative Differentiation of 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid – Procurement‑Critical Evidence


Lipophilicity Advantage Over Unsubstituted Cinnamic Acid

The target compound exhibits an XLogP3 of 2.7, whereas unsubstituted trans‑cinnamic acid shows an XLogP3 of 1.8 [1][2]. The +0.9 log‑unit increase corresponds to approximately 8‑fold higher lipophilicity, a property often associated with improved passive membrane permeability and oral absorption.

Medicinal Chemistry Drug Design Pharmacokinetics

Expanded Hydrogen‑Bond Acceptor Capacity Compared with 4‑Bromocinnamic Acid

The compound possesses three hydrogen‑bond acceptors (two from the carboxylate group, one from the aryl fluorine), while 4‑bromocinnamic acid contains only two [1][2]. The additional H‑bond acceptor capability may facilitate stronger, more directional interactions with kinase hinge regions or improve aqueous solubility.

Computational Chemistry Medicinal Chemistry Drug Design

Proprietary Synthetic Intermediate in Rho‑Kinase Inhibitor Development

Patent WO 2007/012421 A1 explicitly describes 3‑(4‑bromo‑3‑fluorophenyl)prop‑2‑enoic acid as a synthetic intermediate for 6‑piperidinyl‑substituted isoquinolone Rho‑kinase inhibitors on page 44 [1]. Although the patent does not disclose isolated biological data for the intermediate itself, its selection over other halogenated cinnamic acids indicates that the 4‑Br/3‑F substitution pattern is optimal for downstream biological activity in this chemotype.

Kinase Inhibitor Chemistry Medicinal Chemistry Synthetic Chemistry

Application Scenarios Where 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid Provides Measurable Advantage


Lipophilic Kinase Inhibitor Scaffold Design

The +0.9 log‑unit increase in XLogP3 over unsubstituted cinnamic acid [1] makes the compound a superior starting material for designing kinase inhibitors that require enhanced membrane permeability, such as those targeting intracellular kinases.

Suzuki–Miyaura Cross‑Coupling Building Block for Diversified Libraries

The bromine atom at the 4‑position enables robust palladium‑catalyzed cross‑coupling, while the 3‑fluoro group electronically tunes the ring for subsequent transformations. This dual halogen pattern is frequently preferred over mono‑halogenated analogs for generating focused compound libraries [2].

Synthesis of Rho‑Kinase Inhibitors

As documented in WO 2007/012421 A1 [3], this compound is a key intermediate for 6‑piperidinyl‑substituted isoquinolone Rho‑kinase inhibitors. Procurement of this specific intermediate accelerates the synthesis of patent‑protected leads.

Structure‑Based Drug Design Requiring Dual Halogen Hydrogen Bonding

The three hydrogen‑bond acceptors (including the aryl fluorine) provide additional interaction points in protein‑ligand binding pockets, a feature absent in mono‑halogenated cinnamic acids. This can be exploited in fragment‑based drug discovery to improve hit‑to‑lead efficiency [1].

Quote Request

Request a Quote for 3-(4-Bromo-3-fluorophenyl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.